An In-Depth Technical Guide to 3-Ethoxypyridine-2-sulfonyl fluoride (CAS 2287320-55-0): SuFEx Click Chemistry and Covalent Drug Discovery
An In-Depth Technical Guide to 3-Ethoxypyridine-2-sulfonyl fluoride (CAS 2287320-55-0): SuFEx Click Chemistry and Covalent Drug Discovery
Executive Summary
As the landscape of chemical biology and targeted covalent inhibitors (TCIs) evolves, the strategic selection of electrophilic warheads has become paramount. 3-Ethoxypyridine-2-sulfonyl fluoride , identified by the CAS Registry Number 2287320-55-0 [1],[2], represents a highly specialized heteroaryl sulfonyl fluoride building block. Unlike traditional, highly reactive sulfonyl chlorides, sulfonyl fluorides exhibit a unique "latent reactivity"—remaining completely inert under physiological conditions until activated by a specific protein microenvironment or chemical catalyst,[3].
This whitepaper provides a comprehensive technical framework for researchers utilizing 3-ethoxypyridine-2-sulfonyl fluoride. It covers chemical identity verification, the mechanistic principles of Sulfur(VI) Fluoride Exchange (SuFEx), and field-proven, self-validating protocols for both synthetic coupling and proteomic labeling.
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Chemical Identity and CAS Verification Workflow
In drug discovery, sourcing unambiguous chemical building blocks is the foundation of reproducible science. The CAS registry number serves as the definitive identifier, preventing structural misassignments common with complex heteroaromatics.
3-Ethoxypyridine-2-sulfonyl fluoride is a functionalized pyridine ring bearing an ethoxy electron-donating group (EDG) and a sulfonyl fluoride electron-withdrawing group (EWG)[4]. The ethoxy group at the 3-position sterically and electronically modulates the reactivity of the S(VI) center at the 2-position, fine-tuning its electrophilicity for selective SuFEx reactions.
Table 1: Physicochemical and Structural Properties
| Property | Value |
| Chemical Name | 3-Ethoxypyridine-2-sulfonyl fluoride |
| CAS Registry Number | 2287320-55-0[1],[2] |
| Molecular Formula | C7H8FNO3S[1],[4] |
| Molecular Weight | 205.21 g/mol [1],[2] |
| Monoisotopic Mass | 205.02089 Da[4],[5] |
| SMILES | CCOC1=C(N=CC=C1)S(=O)(=O)F[4] |
| Storage Conditions | Sealed in dry, 2-8°C[2] |
Workflow for CAS registry number validation and chemical identity confirmation.
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The Mechanistic Paradigm of SuFEx Chemistry
Introduced by K. Barry Sharpless as a next-generation click chemistry[6],[7], Sulfur(VI) Fluoride Exchange (SuFEx) exploits the exceptional stability of the S–F bond.
The Causality of S-F Stability: Unlike sulfonyl chlorides, which undergo rapid hydrolysis in water, sulfonyl fluorides are thermodynamically stable and highly resistant to reduction,[3]. The heterolytic cleavage of the S–F bond is energetically unfavorable under standard conditions due to the strong electrostatic interaction between the high-oxidation-state S(VI) core and the highly electronegative fluoride ion.
The Causality of SuFEx Reactivity: The S–F bond's latent electrophilicity is only unleashed when the fluoride ion is stabilized (e.g., by hydrogen bonding in water or a protein pocket) or when a specific catalyst (like a Lewis base or bifluoride salt) activates the incoming nucleophile,[3]. This exclusive reaction at the sulfur center ensures that sulfonyl fluorides chemoselectively produce only sulfonylation products, avoiding off-target alkylation.
Table 2: Comparative Analysis of Covalent Warheads
| Warhead Type | Primary Target Residues | Reactivity Profile | Aqueous Stability |
| Sulfonyl Fluoride | Tyr, Lys, Ser, His[6],[7] | Latent (Microenvironment activated) | Excellent |
| Sulfonyl Chloride | Lys, Ser, Tyr | Highly reactive (Non-selective) | Poor (Rapid hydrolysis) |
| Acrylamide | Cys | Michael addition (Soft electrophile) | Good |
| Chloroacetamide | Cys, Lys | SN2 alkylation (Highly reactive) | Moderate |
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Application in Targeted Covalent Inhibitors (TCIs)
In modern drug discovery, 3-ethoxypyridine-2-sulfonyl fluoride acts as a privileged covalent probe[6]. When incorporated into a small molecule ligand, the heteroaryl scaffold directs the molecule to the target protein's binding pocket. Once docked, the specific microenvironment of the protein (often involving hydrogen-bond donors) activates the S–F bond, allowing a proximal nucleophilic residue (such as Tyrosine or Lysine) to attack the S(VI) center, displacing the fluoride ion and forming an irreversible covalent bond[7],[3].
Mechanism of SuFEx-mediated covalent targeting within a protein microenvironment.
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Experimental Protocols: Synthesis and Validation
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale (causality) and an analytical checkpoint.
Protocol A: SuFEx Coupling with Phenols (In-Vitro Synthesis)
This protocol details the conjugation of 3-ethoxypyridine-2-sulfonyl fluoride with a phenolic building block to generate an aryl sulfonate ester.
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Preparation: In an oven-dried flask under inert atmosphere (N2), dissolve 3-ethoxypyridine-2-sulfonyl fluoride (1.0 eq) and the target phenol (1.1 eq) in anhydrous acetonitrile (MeCN) to a concentration of 0.2 M.
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Causality: MeCN is chosen because its high dielectric constant stabilizes the polar transition state of the SuFEx exchange without acting as a competing nucleophile.
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Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq) dropwise at room temperature.
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Causality: DBU acts as a strong, sterically hindered amidine base. It selectively deprotonates the phenol to generate a highly reactive phenoxide in situ, driving the nucleophilic attack on the S(VI) center without competing for the electrophile[3].
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Self-Validating Checkpoint (19F NMR): After 2 hours, take a 50 µL aliquot and analyze via 19F NMR.
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Validation Logic: The intact sulfonyl fluoride exhibits a sharp, distinct singlet in the +50 to +60 ppm range. The complete disappearance of this peak provides unambiguous, real-time confirmation that the S–F bond has been fully consumed.
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Quenching & Purification: Quench the reaction with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.
Protocol B: In Vitro Protein Labeling and LC-MS/MS Validation
For chemical biologists using this compound as a covalent warhead, validating the exact site of protein modification is critical.
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Incubation: Incubate the recombinant target protein (10 µM) with the 3-ethoxypyridine-2-sulfonyl fluoride probe (50 µM) in HEPES buffer (pH 7.4) for 4 hours at 37°C.
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Causality: HEPES is utilized instead of Tris buffer because Tris contains primary amines that could theoretically act as competing nucleophiles, leading to false negatives.
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Digestion: Denature the protein using 8M Urea, reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest overnight with Trypsin.
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Self-Validating Checkpoint (LC-MS/MS Analysis): Analyze the peptide fragments using high-resolution LC-MS/MS.
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Validation Logic: The covalent attachment of the 3-ethoxypyridine-2-sulfonyl moiety (following the loss of the fluoride ion) results in a highly specific mass shift of +185.01 Da (Calculated from MW 205.21 - 19.00 (F) + 1.01 (H) adjustment depending on ionization). Identifying this exact mass shift on a specific peptide fragment (e.g., containing a Tyrosine or Lysine) confirms both target engagement and the precise residue of modification[8].
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References
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PubChemLite. "3-ethoxypyridine-2-sulfonyl fluoride (C7H8FNO3S)". University of Luxembourg. Available at:[Link]
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PubChemLite. "C7H8FNO3S - Explore". University of Luxembourg. Available at:[Link]
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ACS Publications. "New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design". Journal of Medicinal Chemistry. Available at:[Link]
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RHHZ. "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry". Chinese Journal of Organic Chemistry. Available at:[Link]
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Imperial Spiral. "Unconventional reactivity of sulfonyl fluorides". Trends in Chemistry. Available at:[Link]
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PMC (NIH). "Sulfur fluoride exchange". Nature Reviews Methods Primers. Available at:[Link]
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